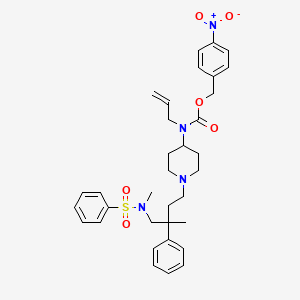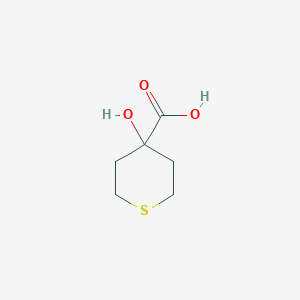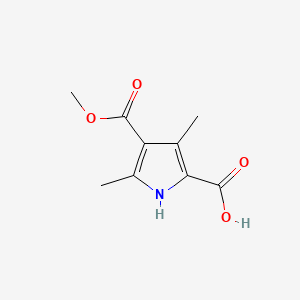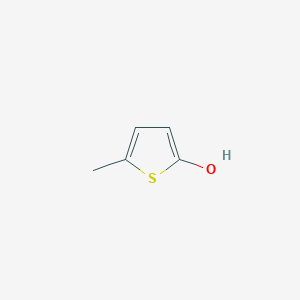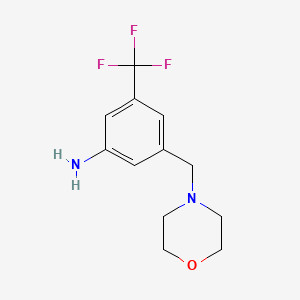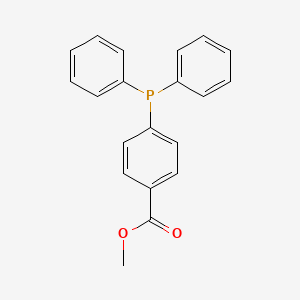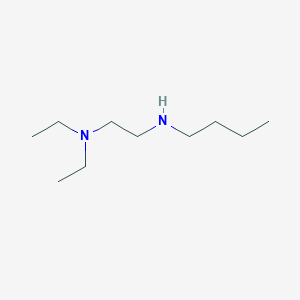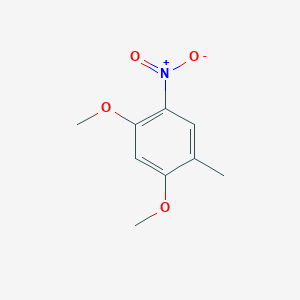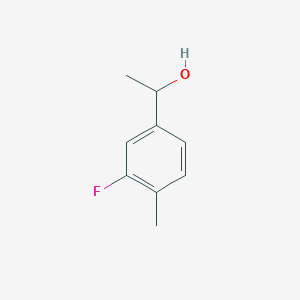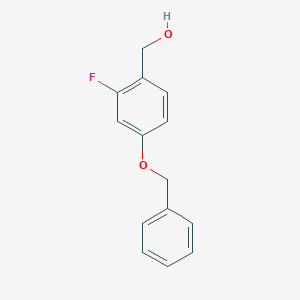
1,1,1,3,3,3-Hexamethyltrisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,1,1,3,3,3-Hexamethyltrisilane is an organosilicon compound with the molecular formula C6H18Si3. It is a colorless liquid that is primarily used in various industrial and research applications. This compound is known for its unique chemical properties, which make it valuable in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexamethyltrisilane can be synthesized through the reaction of trimethylchlorosilane with a suitable reducing agent. One common method involves the reduction of trimethylchlorosilane using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
3(CH3)3SiCl+LiAlH4→(CH3)3Si−Si(CH3)2−Si(CH3)3+LiCl+AlCl3
The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of the reactive intermediates.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial production.
化学反応の分析
Types of Reactions: 1,1,1,3,3,3-Hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products Formed:
Oxidation: Silanols (e.g., (CH3)3SiOH) or siloxanes (e.g., (CH3)3SiOSi(CH3)3).
Reduction: Simpler silanes (e.g., (CH3)3SiH).
Substitution: Halosilanes (e.g., (CH3)3SiCl).
科学的研究の応用
1,1,1,3,3,3-Hexamethyltrisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is used in the development of drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism by which 1,1,1,3,3,3-Hexamethyltrisilane exerts its effects is primarily through its ability to form stable silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound valuable in various chemical processes. The molecular targets and pathways involved include the formation of siloxane linkages and the stabilization of reactive intermediates in organic synthesis.
類似化合物との比較
1,1,1,3,3,3-Hexamethyldisilazane: Similar in structure but contains a nitrogen atom, making it useful as a silylation agent.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Contains an additional oxygen atom, used in surface treatments and coatings.
Trimethylsilane: A simpler silane with fewer silicon atoms, used in semiconductor manufacturing.
Uniqueness: 1,1,1,3,3,3-Hexamethyltrisilane is unique due to its specific arrangement of silicon atoms, which imparts distinct chemical properties. Its ability to form stable silicon-carbon bonds and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
5089-32-7 |
|---|---|
分子式 |
C6H20Si3 |
分子量 |
176.48 g/mol |
IUPAC名 |
trimethyl(trimethylsilylsilyl)silane |
InChI |
InChI=1S/C6H20Si3/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 |
InChIキー |
OFFVKJINHUQURH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[Si][Si](C)(C)C |
正規SMILES |
C[Si](C)(C)[SiH2][Si](C)(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)
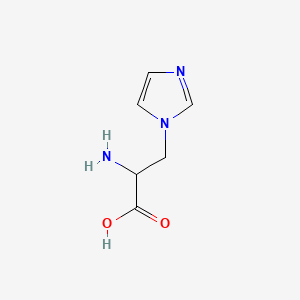

![Bicyclo[2.2.2]oct-5-en-2-ylmethanol](/img/structure/B3053020.png)
